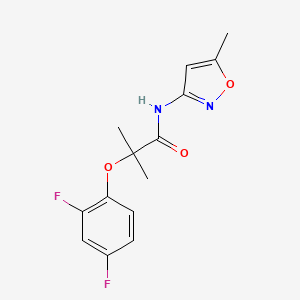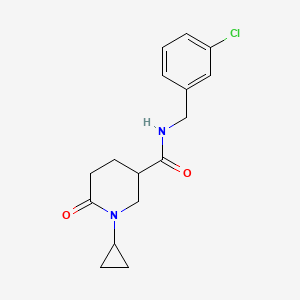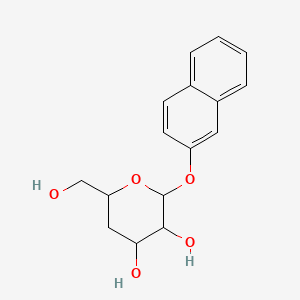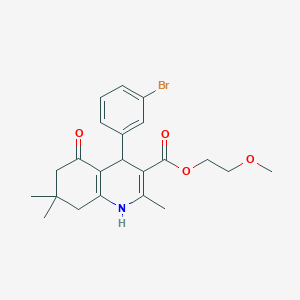
N-(4-sec-butylphenyl)-2,2,2-trichloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-2,2,2-trichloroacetamide, commonly known as SBTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. SBTAC is a white crystalline solid with a molecular formula of C13H16Cl3NO and a molecular weight of 323.63 g/mol.
科学研究应用
SBTAC has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as an insecticide. SBTAC has been shown to be effective against a wide range of insects, including mosquitoes, cockroaches, and flies. It works by disrupting the nervous system of insects, leading to paralysis and death.
Another area of research is its potential use as an anticancer agent. SBTAC has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer treatments. It works by inducing apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of SBTAC is not fully understood, but it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, SBTAC leads to an accumulation of acetylcholine in the nervous system, leading to paralysis and death in insects. In cancer cells, SBTAC induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
SBTAC has been shown to have a range of biochemical and physiological effects. In insects, it leads to paralysis and death by disrupting the nervous system. In cancer cells, it induces apoptosis, leading to cell death. SBTAC has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of SBTAC is its ease of synthesis, making it readily available for use in laboratory experiments. It is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of SBTAC is its potential toxicity, which may limit its use in certain experiments. Researchers must take necessary precautions when working with SBTAC to ensure their safety.
未来方向
There are many potential future directions for research on SBTAC. One area of interest is its potential use as an insecticide in agriculture. SBTAC has been shown to be effective against a wide range of insects, making it a promising candidate for the development of new insecticides. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. SBTAC's ability to inhibit acetylcholinesterase may be beneficial in the treatment of these diseases. Further research is needed to explore these and other potential applications of SBTAC.
Conclusion:
In conclusion, SBTAC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ease of synthesis and potential applications in insecticides and cancer treatments make it a promising candidate for future research. However, researchers must take necessary precautions when working with SBTAC to ensure their safety. Further research is needed to explore the full potential of SBTAC in various areas of scientific research.
合成方法
SBTAC can be synthesized through a multi-step process involving the reaction of 4-sec-butylphenylamine with trichloroacetyl chloride in the presence of a base catalyst. The resulting intermediate product is then treated with hydrochloric acid to obtain SBTAC as a final product. The synthesis of SBTAC is a relatively straightforward process and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-3-8(2)9-4-6-10(7-5-9)16-11(17)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYKHOUURCNTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5134892.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5134902.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134920.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)

![ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5134943.png)
![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)

![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134962.png)
![N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5134979.png)